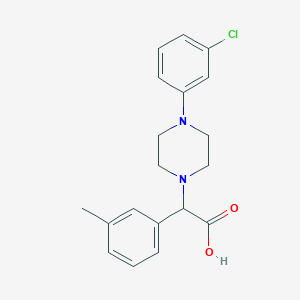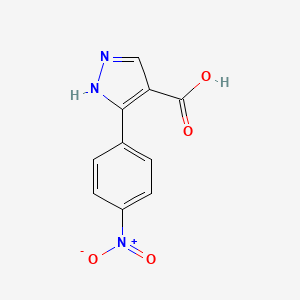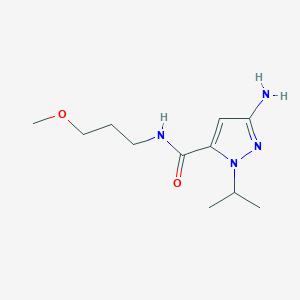![molecular formula C29H28N4O2 B2997165 N-([1,1'-biphenyl]-2-yl)-1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidine-4-carboxamide CAS No. 1203116-59-9](/img/structure/B2997165.png)
N-([1,1'-biphenyl]-2-yl)-1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups, including a biphenyl group, a pyridazine ring, a piperidine ring, and a carboxamide group. It also contains a methoxyphenyl group. These functional groups suggest that the compound could have interesting chemical properties and could potentially be used in a variety of applications .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The biphenyl group would likely contribute to the rigidity of the molecule, while the pyridazine and piperidine rings could potentially introduce some flexibility. The presence of the carboxamide group could also influence the overall polarity of the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the pyridazine ring could potentially be reduced or oxidized, and the carboxamide group could potentially be hydrolyzed. The methoxy group could also potentially undergo a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its complex structure. For example, the presence of the carboxamide group could potentially make the compound more polar, which could influence its solubility in different solvents. The rigidity of the biphenyl group could also influence the compound’s melting and boiling points .Applications De Recherche Scientifique
Discovery and Clinical Applications
- Met Kinase Inhibitors : A study by Schroeder et al. (2009) discusses the discovery of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors. These compounds demonstrated tumor stasis in in vivo models, suggesting their potential in cancer therapy (Schroeder et al., 2009).
Chemical Modifications and Biological Activities
- TRPV1 Antagonists : Nie et al. (2020) explored chemical modifications of N-(4-Tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide (BCTC), a TRPV1 antagonist, leading to novel analogs with improved pharmacological profiles. This indicates the potential for structural analogs of complex compounds to enhance therapeutic efficacy and tolerability (Nie et al., 2020).
Antibacterial Applications
- Selective Killing of Bacterial Persisters : Kim et al. (2011) identified a compound that selectively kills bacterial persisters without affecting normal cells. This approach, involving single-chemical supplementation, offers a novel strategy for combating antibiotic-resistant bacteria (Kim et al., 2011).
Imaging and Diagnostic Applications
- PET Imaging of Serotonin Receptors : Choi et al. (2015) evaluated the use of a fluorinated compound for PET imaging of 5-HT1A receptors in humans. This study highlights the potential for structurally complex molecules in enhancing the specificity and efficacy of diagnostic imaging techniques (Choi et al., 2015).
Orientations Futures
Mécanisme D'action
Target of Action
The primary targets of this compound are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the hydrolysis of acetylcholine, a neurotransmitter important for cognitive functions .
Mode of Action
The compound interacts with AChE and BChE, inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its levels . The compound with the best AChE activity was found to show competitive inhibition .
Biochemical Pathways
By inhibiting AChE and BChE, the compound affects the cholinergic transmission pathway . This leads to an increase in acetylcholine levels, which can help improve cognitive functions in conditions like Alzheimer’s disease where there is a deficiency of acetylcholine .
Pharmacokinetics
The compound’s interaction with ache and bche suggests it is able to reach and interact with these targets in the body .
Result of Action
The inhibition of AChE and BChE by the compound leads to an increase in acetylcholine levels . This can help alleviate symptoms associated with acetylcholine deficiency, such as those seen in Alzheimer’s disease .
Propriétés
IUPAC Name |
1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-(2-phenylphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N4O2/c1-35-24-13-11-22(12-14-24)26-15-16-28(32-31-26)33-19-17-23(18-20-33)29(34)30-27-10-6-5-9-25(27)21-7-3-2-4-8-21/h2-16,23H,17-20H2,1H3,(H,30,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXAXEYHOXSWIEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCC(CC3)C(=O)NC4=CC=CC=C4C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-(2,5-dichlorobenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2997084.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2997085.png)
![3-[(3-chloro-4-fluorophenyl)sulfonyl]-6-methoxy-2H-chromen-2-one](/img/structure/B2997086.png)
![Ethyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2997087.png)

![2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide](/img/structure/B2997090.png)


![1-(5-Chloro-2-methoxyphenyl)-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2997094.png)
![5-[(Piperidin-3-yl)methyl]pyridin-2-amine](/img/structure/B2997101.png)
![N-(4-bromophenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2997102.png)
![3-Phenylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride](/img/structure/B2997103.png)
![3-methyl-5-((3-(pyridazin-3-yloxy)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2997104.png)
